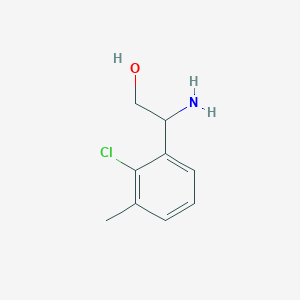
(S)-2,2,2-Trifluoro-1-(oxetan-3-YL)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2,2,2-Trifluoro-1-(oxetan-3-YL)ethan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group and an oxetane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2,2-Trifluoro-1-(oxetan-3-YL)ethan-1-amine typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Chiral Resolution: The chiral center is resolved using chiral catalysts or chiral auxiliaries to obtain the desired (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2,2,2-Trifluoro-1-(oxetan-3-YL)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the oxetane ring to other cyclic or acyclic structures.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of reduced cyclic or acyclic amines.
Substitution: Formation of substituted amines or thiols.
Applications De Recherche Scientifique
(S)-2,2,2-Trifluoro-1-(oxetan-3-YL)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (S)-2,2,2-Trifluoro-1-(oxetan-3-YL)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to changes in cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(Oxetan-3-yl)ethan-1-amine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2,2,2-Trifluoroethylamine: Lacks the oxetane ring, leading to different structural and functional characteristics.
Uniqueness
(S)-2,2,2-Trifluoro-1-(oxetan-3-YL)ethan-1-amine is unique due to the combination of the trifluoromethyl group and the oxetane ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its utility in various research applications.
Propriétés
Formule moléculaire |
C5H8F3NO |
|---|---|
Poids moléculaire |
155.12 g/mol |
Nom IUPAC |
(1S)-2,2,2-trifluoro-1-(oxetan-3-yl)ethanamine |
InChI |
InChI=1S/C5H8F3NO/c6-5(7,8)4(9)3-1-10-2-3/h3-4H,1-2,9H2/t4-/m0/s1 |
Clé InChI |
JQQGBEHVICWZRS-BYPYZUCNSA-N |
SMILES isomérique |
C1C(CO1)[C@@H](C(F)(F)F)N |
SMILES canonique |
C1C(CO1)C(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13038206.png)










![Ethyl 6-(3,3-difluoropyrrolidin-1-YL)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13038296.png)


